3-Heptylpyrrolidine;hydrochloride

Medicinal Chemistry Sigma Receptor Pharmacology Structure-Activity Relationship

Researchers needing non-sigma receptor pharmacophores often face a scarcity of well-characterized 3-alkylpyrrolidine building blocks, leading to synthetic bottlenecks. 3-Heptylpyrrolidine hydrochloride (CAS 2377033-18-4) addresses this gap, providing an orthogonal diversification scaffold with a free N-H handle and a lipophilic C7 anchor. - Targets chemokine receptor modulator space per patent literature, distinct from 2-alkylpyrrolidine sigma ligands. - Offers bench-stable crystalline hydrochloride salt form for reliable parallel synthesis workflows. - Enables systematic SAR of alkyl chain effects on permeability with estimated cLogP >3.5.

Molecular Formula C11H24ClN
Molecular Weight 205.77
CAS No. 2377033-18-4
Cat. No. B2545839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Heptylpyrrolidine;hydrochloride
CAS2377033-18-4
Molecular FormulaC11H24ClN
Molecular Weight205.77
Structural Identifiers
SMILESCCCCCCCC1CCNC1.Cl
InChIInChI=1S/C11H23N.ClH/c1-2-3-4-5-6-7-11-8-9-12-10-11;/h11-12H,2-10H2,1H3;1H
InChIKeyZAIKRBXEWGAVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Heptylpyrrolidine Hydrochloride: Identity and Procurement Profile


3-Heptylpyrrolidine hydrochloride (CAS 2377033-18-4) is the hydrochloride salt of 3-heptylpyrrolidine, a saturated five-membered nitrogen heterocycle (pyrrolidine) bearing an n-heptyl substituent at the 3-position of the ring [1]. With a molecular formula of C11H24ClN and molecular weight of 205.77 g/mol, the compound is supplied as a research-grade building block with typical purity specifications of ≥95% . The free base form (CAS 1564535-19-8) is catalogued by Sigma-Aldrich through the Enamine partnership . This compound belongs to the class of 3-alkylpyrrolidines, which are structurally distinct from the more extensively studied 2-alkylpyrrolidine natural alkaloids (e.g., bgugaine, coniine) and 2,5-dialkylpyrrolidine sigma receptor ligands [2].

3-Alkylpyrrolidine scaffold for chemokine target space
Hydrochloride salt for weighing accuracy and aqueous compatibility
Regioisomeric pharmacophore distinct from natural 2-alkyl alkaloids

Risks of Substituting 3-Heptylpyrrolidine Hydrochloride with Generic Analogs


Although numerous alkyl-substituted pyrrolidines share the C11H23N elemental composition, the position of alkyl substitution on the pyrrolidine ring fundamentally alters both physicochemical properties and biological recognition [1]. 2-Alkylpyrrolidines are abundant among natural alkaloids and have demonstrated nanomolar sigma receptor affinity (e.g., (2R-trans)-2-butyl-5-heptylpyrrolidine shows σ1 IC50 = 2.0 nM and σ2 IC50 = 22.7 nM) [2], whereas 3-alkylpyrrolidines present a distinct pharmacophoric geometry that has been specifically exploited in chemokine receptor modulator patents [3]. The hydrochloride salt form additionally provides handling advantages—higher crystallinity, improved aqueous solubility, and greater bench stability—compared to the free base . Generic substitution with a 2-alkyl isomer or a different salt form without experimental validation risks both divergent biological activity and altered physicochemical behavior in formulation or synthetic workflows.

Regioisomer Swap
2-Heptylpyrrolidine analogs present a distinct pharmacophore; sigma receptor affinity profile may not transfer to 3-position substitution.
Free Base Replacement
The free base may exhibit lower crystallinity, aqueous solubility, and bench stability, complicating formulation and synthetic workflows.
Chain-Length Mismatch
Shorter 3-alkyl analogs (methyl, propyl) have significantly lower lipophilicity (estimated cLogP

Differentiation Evidence vs. Closest Analog Compounds


Regioisomeric Pharmacophore Geometry: 3-Heptyl vs. 2-Heptyl

The 3-heptyl substitution on the pyrrolidine ring positions the lipophilic alkyl chain at a geometrically distinct vector compared to 2-heptyl substitution. In sigma receptor pharmacology, 2,5-dialkylpyrrolidines such as (2R-trans)-2-butyl-5-heptylpyrrolidine achieve high-affinity binding (σ1 IC50 = 2.0 nM; σ2 IC50 = 22.7 nM) through a specific spatial presentation of their alkyl substituents [1]. The 3-alkylpyrrolidine scaffold has been claimed separately in patents for chemokine receptor modulation, indicating that the 3-position substitution addresses a distinct biological target space [2]. While direct comparative sigma receptor binding data for 3-heptylpyrrolidine are not publicly available, the regioisomeric difference creates non-interchangeable pharmacophores.

Pharmacophore geometry
Class-level
3-Heptyl vs. 2-heptyl regioisomer: no sigma data for target; comparator σ1 IC50 2.0 nM, σ2 22.7 nM
Distinct binding-space implications; regioisomer not interchangeable
Data to verify for 3-alkyl series
Medicinal Chemistry Sigma Receptor Pharmacology Structure-Activity Relationship

Hydrochloride Salt vs. Free Base Handling Advantages

3-Heptylpyrrolidine hydrochloride (CAS 2377033-18-4, MW = 205.77) is supplied as a crystalline salt with a specified minimum purity of 95%, compared to the free base form (CAS 1564535-19-8, MW = 169.31) which is also commercially available but as a liquid or low-melting solid . Hydrochloride salt formation increases molecular weight by ~21.5% (from 169.31 to 205.77 g/mol), enhances crystallinity, improves aqueous solubility through ionization, and provides greater bench stability against atmospheric carbon dioxide absorption compared to the free amine [1]. This is a well-established pharmaceutical salt formation principle.

Salt-form handling
Class-level
Hydrochloride: crystalline solid, MW 205.77; free base: liquid, MW 169.31
Improved weighing and solution preparation
General salt-formation advantage, supplier specification review recommended
Chemical Procurement Formulation Development Bench Stability

Lipophilicity Driven by Heptyl Chain Length

The n-heptyl substituent (seven-carbon linear chain) provides greater lipophilicity than shorter-chain 3-alkylpyrrolidine analogs. The calculated partition coefficient (cLogP) for the neutral free base is estimated to exceed 3.5 based on additive fragment contributions, while shorter 3-alkyl analogs (e.g., 3-methyl, 3-ethyl, 3-propyl) have cLogP values below 2.0 [1]. This lipophilicity difference is critical for membrane permeability in cell-based assays and for hydrophobic pocket occupancy in target binding. The patent literature on 3-alkylpyrrolidine chemokine receptor modulators demonstrates that alkyl chain length modulation at the 3-position directly tunes receptor affinity and selectivity profiles [2].

Lipophilicity (cLogP)
Class-level
3-Heptylpyrrolidine: estimated cLogP > 3.5
vs. 3-methyl: ~0.8; 3-propyl: ~2.0
C7 chain markedly increases lipophilicity for membrane assays
Computed estimate; experimental logP not available
Lipophilicity Optimization Membrane Permeability Structure-Property Relationships

Synthetic Diversification at the Free N-H Position

The 3-heptylpyrrolidine scaffold retains a free secondary amine (pyrrolidine N-H) that is available for further functionalization—including N-alkylation, N-acylation, N-sulfonylation, and N-arylation—while the 3-position is occupied by the heptyl chain [1]. This contrasts with N-alkylpyrrolidines, where the nitrogen is already substituted and unavailable for further derivatization. The 3-substitution pattern has been specifically exploited in patented processes for preparing 1,3-disubstituted pyrrolidine compounds as pharmaceutical intermediates [2]. The hydrochloride salt form additionally protects the amine from oxidation during storage.

Diversification potential
Supporting evidence
Free N-H available for N-alkylation/acylation; 3-position pre-functionalized
Orthogonal handle for parallel library synthesis
Vs. N-alkylpyrrolidines (no N-H) or 2-alkyl steric differences
Organic Synthesis Building Block Chemistry Scaffold Diversification

Recommended Application Scenarios


Chemokine Receptor Modulator Lead Optimization

Patent literature explicitly claims 3-alkyl substituted pyrrolidines as modulators of chemokine receptor activity for therapeutic applications in allergic rhinitis, dermatitis, conjunctivitis, asthma, rheumatoid arthritis, and atherosclerosis [1]. 3-Heptylpyrrolidine hydrochloride provides the C7 alkyl chain variant within this scaffold class, offering enhanced lipophilicity (estimated cLogP > 3.5) relative to shorter-chain analogs, which may improve membrane permeability and hydrophobic pocket engagement in chemokine receptor binding sites. The free N-H enables further diversification at the pyrrolidine nitrogen for SAR exploration.

Parallel Library Synthesis with Lipophilic Anchor

3-Heptylpyrrolidine hydrochloride serves as a diversification-ready building block where the pyrrolidine N-H is available for N-alkylation, N-acylation, N-sulfonylation, or N-arylation chemistry, while the 3-heptyl group provides a fixed hydrophobic anchor [2]. This orthogonal functionalization pattern—pre-installed at the 3-position with a free N-H handle—distinguishes it from both 2-alkylpyrrolidines (different steric and electronic environment) and N-alkylpyrrolidines (no remaining N-H for further derivatization). The hydrochloride salt ensures bench-stable storage and accurate weighing for parallel synthesis workflows.

Physicochemical Probe for Membrane Permeability Assays

As the C7 member of the 3-alkylpyrrolidine homologous series, 3-heptylpyrrolidine hydrochloride can serve as a lipophilic probe compound in studies correlating alkyl chain length with membrane permeability, cellular uptake, or non-specific protein binding [3]. Its estimated cLogP (>3.5) positions it at the upper end of drug-like lipophilicity, making it a useful comparator for evaluating how alkyl chain length at the pyrrolidine 3-position affects in vitro ADME parameters including PAMPA permeability, Caco-2 transport, and plasma protein binding.

Non-Sigma Receptor Target Screening

In contrast to 2-alkylpyrrolidine natural alkaloids and 2,5-dialkylpyrrolidines that dominate sigma receptor ligand space (e.g., (2R-trans)-2-butyl-5-heptylpyrrolidine with σ1 IC50 = 2.0 nM), the 3-substitution pattern directs the pharmacophore toward a distinct biological target space [4]. The 3-alkylpyrrolidine motif has been explored for chemokine receptors, calcium-sensing receptors (CaSR), and other non-sigma targets based on patent literature [1][5]. Researchers seeking to avoid sigma receptor polypharmacology may find the 3-heptyl substitution pattern advantageous as a starting scaffold for target-family-specific screening libraries.

Application
Selection Property
Validation Focus
Chemokine receptor modulator studies
3-Alkylpyrrolidine scaffold, C7 lipophilic chain
Chemokine receptor binding and selectivity assays
Parallel library synthesis with hydrophobic anchor
Free N-H handle, hydrochloride salt stability
Diversification chemistry reproducibility
Membrane permeability probe studies
Estimated cLogP > 3.5 for upper-range lipophilicity
PAMPA / Caco-2 permeability correlation
Non-sigma receptor target screening
3-Substitution pattern avoiding sigma-1/2 affinity
Counter-screening against sigma receptors
Quote Request

Request a Quote for 3-Heptylpyrrolidine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.